2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid
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Overview
Description
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidenemethyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid typically involves the reaction of hydrazine derivatives with benzoic acid derivatives. One common method is the condensation reaction between hydrazine and a benzoic acid derivative under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzamide
- 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzonitrile
- 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzaldehyde
Uniqueness
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid is unique due to its specific structural features, such as the presence of both a hydrazone group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3O3 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C9H9N3O3/c10-12-5-11-8(13)6-3-1-2-4-7(6)9(14)15/h1-5H,10H2,(H,14,15)(H,11,12,13) |
InChI Key |
SMRDCSIGWUNLCW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C=N/N)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC=NN)C(=O)O |
Origin of Product |
United States |
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